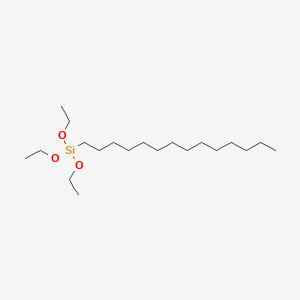

Tetradecyltriethoxysilane

Beschreibung

Tetradecyltriethoxysilane (C20H44O3Si) is an organosilicon compound characterized by a 14-carbon (tetradecyl) alkyl chain and three ethoxy (–OCH2CH3) groups bonded to a central silicon atom. This structure confers unique hydrophobic and self-assembling properties, making it valuable in surface modification, coatings, and polymer composites.

Eigenschaften

CAS-Nummer |

16153-27-8 |

|---|---|

Molekularformel |

C20H44O3Si |

Molekulargewicht |

360.6 g/mol |

IUPAC-Name |

triethoxy(tetradecyl)silane |

InChI |

InChI=1S/C20H44O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-24(21-6-2,22-7-3)23-8-4/h5-20H2,1-4H3 |

InChI-Schlüssel |

SVKDNKCAGJVMMY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC[Si](OCC)(OCC)OCC |

Kanonische SMILES |

CCCCCCCCCCCCCC[Si](OCC)(OCC)OCC |

Andere CAS-Nummern |

16153-27-8 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Longer chains (e.g., cetyltrimethoxysilane’s C16) enhance surface coverage but reduce solubility in polar solvents .

Alkoxy Groups :

Ethoxy groups (–OCH2CH3) hydrolyze slower than methoxy (–OCH3) groups due to steric hindrance. This makes this compound more stable in humid environments compared to methoxy-substituted analogs like cetyltrimethoxysilane .Reactivity and Applications :

Methoxy-based silanes (e.g., cetyltrimethoxysilane) are preferred for rapid surface functionalization, while ethoxy variants like this compound are ideal for controlled, long-term hydrophobicity. Functionalized silanes (e.g., 3-methacryloxypropyltrimethoxysilane) enable covalent bonding with polymers, expanding their use in composites .

Research Findings and Industrial Relevance

- Hydrophobic Coatings :

Cetyltrimethoxysilane (C16) and this compound (C14) form durable water-repellent layers on metals and ceramics, with the latter offering better environmental stability . - Sol-Gel Processes: TEOS is widely used in glass coatings due to its low reactivity, whereas this compound is leveraged in hybrid organic-inorganic materials for controlled porosity .

- Toxicity Profiles: Limited data exist for this compound, but structural analogs like trimethoxysilane show higher acute toxicity (AEGL guidelines in ), emphasizing the need for cautious handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.